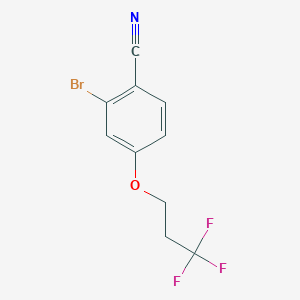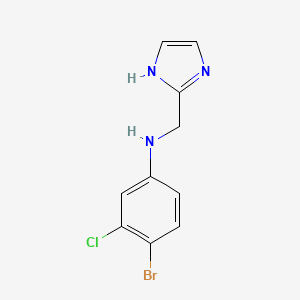
4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .
Molecular Structure Analysis
The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:
Chemical Reactions Analysis
While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .
Scientific Research Applications
- Anilines are a class of compounds to which “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline” belongs .
- They are used in a wide range of chemical reactions, including the synthesis of pharmaceuticals and dyes .
- The methods of application often involve nucleophilic substitution reactions, among others .
- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 3-(bromoacetyl)coumarins are another class of brominated compounds with a wide range of applications .
- They are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- The methods of application involve various synthetic routes, including reactions with thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and other heterocyclic systems .
- The outcomes of these reactions include the synthesis of various bioactive compounds and potential drug candidates .
- 4-Bromoaniline, a compound similar to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, is used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes .
- The methods of application involve various synthetic routes, often involving palladium-catalyzed reactions .
- The outcomes of these reactions include the synthesis of various ligands used in asymmetric synthesis .
Synthesis of Anilines
3-(Bromoacetyl)coumarins
4-Bromoaniline
- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .
- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .
- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .
- It is a third order non linear optical material .
- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .
Synthesis of 4-Bromoaniline
Synthesis of 4-bromo-4’chloro benzylidene aniline
- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .
- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .
- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .
- It is a third order non linear optical material .
- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .
Synthesis of 4-Bromoaniline
Synthesis of 4-bromo-4’chloro benzylidene aniline
properties
IUPAC Name |
4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFKJIXZSFBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



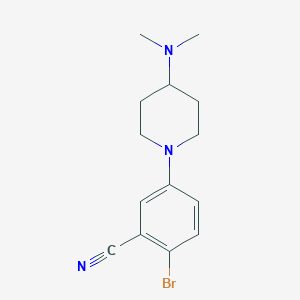
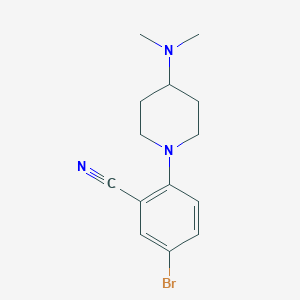
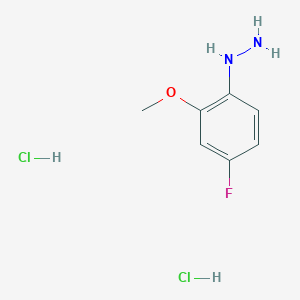
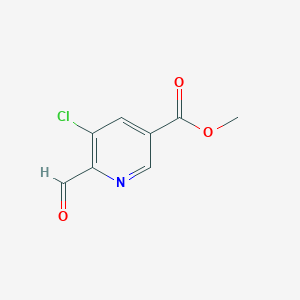
![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)
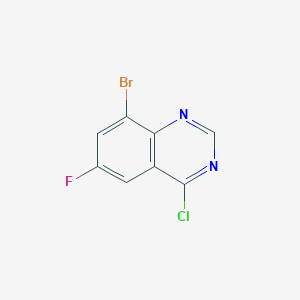
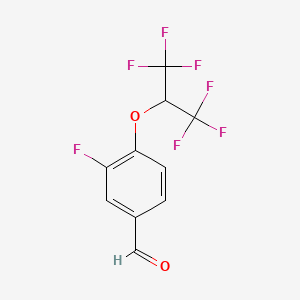
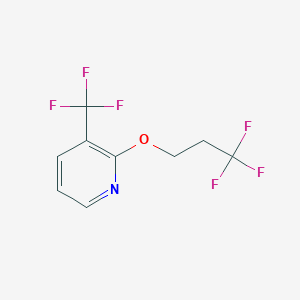
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
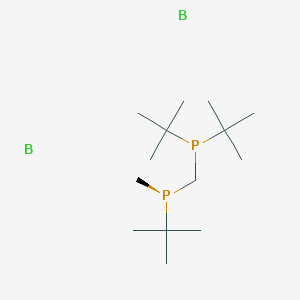
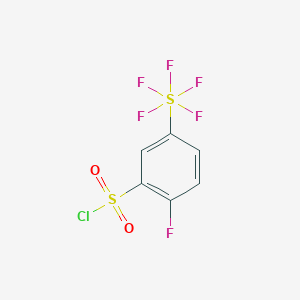
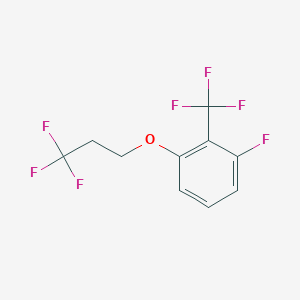
![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)
